molecular formula C14H13NO2 B1453160 3-(3-Methoxybenzoyl)-4-methylpyridine CAS No. 1187167-81-2

3-(3-Methoxybenzoyl)-4-methylpyridine

Cat. No. B1453160
M. Wt: 227.26 g/mol
InChI Key: ZPDPJGORMFAGKG-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzoyl)-4-methylpyridine is a chemical compound with the molecular formula C8H7ClO2 . It is also known as m-Anisoyl chloride . It is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease, combating symptoms .


Molecular Structure Analysis

The molecular structure of 3-(3-Methoxybenzoyl)-4-methylpyridine consists of a benzene ring substituted with a methoxy group and a carbonyl chloride group . The molecular weight of the compound is 170.59 .


Chemical Reactions Analysis

3-(3-Methoxybenzoyl)-4-methylpyridine is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease . It also aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) resulting in tumor growth inhibition .


Physical And Chemical Properties Analysis

3-(3-Methoxybenzoyl)-4-methylpyridine is a liquid at room temperature . It has a refractive index of 1.558 , a boiling point of 123-125 °C/15 mmHg , and a density of 1.214 g/mL at 25 °C .

Scientific Research Applications

Photodynamic Therapy Applications

One of the scientific applications of compounds similar to 3-(3-Methoxybenzoyl)-4-methylpyridine is in photodynamic therapy, specifically as a photosensitizer. A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives with potential application in photodynamic therapy for cancer treatment. These compounds, including some with methoxy groups, exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable for Type II mechanisms in photodynamic therapy.

Synthesis and Chemical Properties

The synthesis of chemical compounds that include structures similar to 3-(3-Methoxybenzoyl)-4-methylpyridine has been a subject of research. Pan Xiang-jun (2006) conducted a study on the synthesis of a compound including a methoxypropoxy-methylpyridine structure, highlighting the steps and yields of various intermediates in the synthesis process. This study, found in the "Chemical Reagents" journal, provides insights into the chemical reactions and processes involved in synthesizing such compounds (Pan Xiang-jun, 2006).

Crystal Structure Analysis

The analysis of crystal structures of compounds related to 3-(3-Methoxybenzoyl)-4-methylpyridine has been explored in several studies. For example, a study by Quiroga et al. (2008) examined the hydrogen-bonded structures of certain pyrazole derivatives, providing valuable information on the molecular architecture and bonding characteristics of compounds with methoxybenzoyl groups.

Safety And Hazards

3-(3-Methoxybenzoyl)-4-methylpyridine is classified as a combustible liquid . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 3-(3-Methoxybenzoyl)-4-methylpyridine are not available, it’s worth noting that similar compounds are being studied for their potential applications in various industries. For instance, catechols, which can be produced by similar compounds, have important applications in the pharmaceutical, food, cosmetic, and functional material industries .

properties

IUPAC Name

(3-methoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-7-15-9-13(10)14(16)11-4-3-5-12(8-11)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDPJGORMFAGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxybenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Marquise, F Chevallier, E Nassar, M Frédérich… - Tetrahedron, 2016 - Elsevier
Substituted azafluorenones were synthesized from dihalogeno diaryl ketones under palladium catalysis by combining, in auto-tandem processes, Suzuki coupling and intramolecular …
Number of citations: 21 www.sciencedirect.com

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